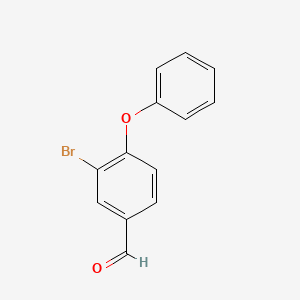
3-Bromo-4-phenoxybenzaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 3-Bromo-4-phenoxybenzaldehyde is1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H . This indicates the presence of 13 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is insoluble in water but soluble in other organic solvents such as ethanol, acetone, and chloroform. The compound is sensitive to light, heat, and moisture and requires proper storage and handling to maintain its stability and purity.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-Bromo-4-phenoxybenzaldehyde serves as a precursor in the synthesis of various complex molecules. The compound has been utilized in the creation of specific benzothiazepines and pyrazolines. These molecules are important due to their potential biological, medicinal, and material applications. For example, 4-Bromo-2-fluorobenzaldehyde, a related compound, has been used to yield chalcones which are then transformed into significant compounds like 2-[2-(4bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol through further chemical reactions. The structural integrity and characteristics of these compounds are usually confirmed through various spectroscopic methods, indicating their potential in a wide range of scientific applications (Jagadhani, Kundlikar, & Karale, 2015).
Analytical Chemistry Applications
In analytical chemistry, this compound has been a subject of study for its determination and separation through methods like gas chromatography. The importance of such studies lies in developing accurate, precise, and rapid analytical methods for these compounds, which can be crucial in quality control and other scientific research processes (Shi Jie, 2000).
Crystallography and Material Science
The compound and its derivatives have been extensively studied in the field of crystallography to understand their crystal structures and properties. This information is vital for material science applications where the arrangement of atoms in a material impacts its properties. For instance, the study of crystal structures of bromo-hydroxybenzaldehyde derivatives has provided insights into their planarity, conformation, and how they form centrosymmetric dimers or infinite chains in crystals. These structural details are essential for their potential use in material science and pharmacology (Chumakov et al., 2014).
Synthetic Chemistry
In synthetic chemistry, this compound is important for the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers, which are significant due to their use as flame retardants or as natural products. The synthesis process involves various steps, including coupling reactions, Baeyer−Villiger oxidation, and bromination. This highlights the compound's role in creating complex molecules with potential applications in environmental safety and organic chemistry (Marsh, Stenutz, & Bergman, 2003).
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Bromo-4-phenoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione synthetase. The interaction between this compound and glutathione synthetase enhances the production of reduced glutathione, a critical antioxidant in cellular defense mechanisms . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human keratinocytes, this compound has been observed to enhance the levels of reduced glutathione via the activation of the NF-E2-related factor 2 (Nrf2) pathway . This activation leads to increased expression of genes encoding antioxidant enzymes, thereby providing cellular protection against oxidative stress. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound activates the Nrf2 pathway by promoting the phosphorylation of upstream signaling proteins, such as extracellular signal-regulated kinase and protein kinase B . This activation results in the translocation of Nrf2 into the nucleus, where it binds to antioxidant response elements in the DNA, leading to the transcription of genes involved in antioxidant defense. Additionally, this compound may inhibit or activate other enzymes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites such as 3-phenoxybenzoic acid . These metabolic pathways influence the compound’s activity and its effects on metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization affects its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
3-bromo-4-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFEKMOKLMLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

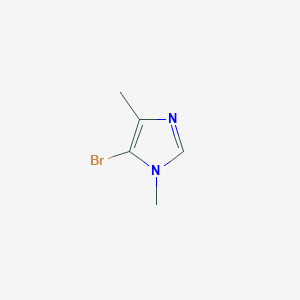
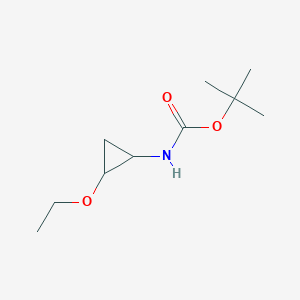


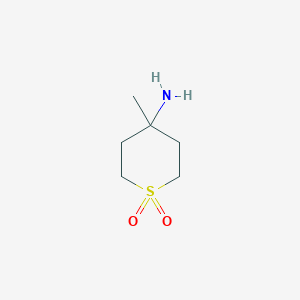
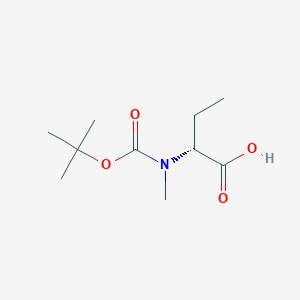

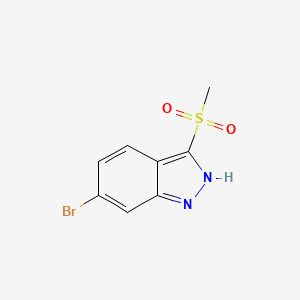

![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)


![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)